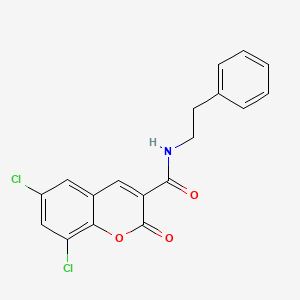

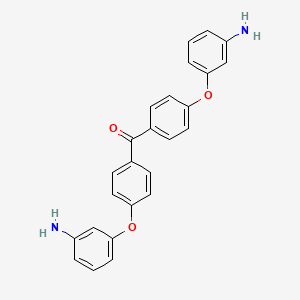

6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide is a derivative of 2H-chromene-3-carboxamide, a class of compounds known for their presence in various natural and synthetic biologically active compounds. While the provided papers do not directly discuss this specific derivative, they offer insights into the general class of chromene carboxamides and their properties.

Synthesis Analysis

The synthesis of 2H-chromene-3-carboxamide derivatives, as described in the first paper, involves a novel one-pot three-step method using hydrolysis of 4-cyanobuta-1,3-dienolate salts. This method was employed to generate a library of 55 compounds, indicating the versatility and efficiency of the synthesis process for creating a diverse range of chromene derivatives .

Molecular Structure Analysis

Although the exact molecular structure of 6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide is not detailed in the provided papers, the second paper discusses a similar coumarin derivative. It mentions the presence of intramolecular hydrogen bonds and a near-planar conformation in the molecule, which could be relevant to the structural analysis of the compound .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide. However, the general reactivity of the chromene carboxamide core can be inferred from the synthesis methods and the presence of reactive functional groups such as the carboxamide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide are not directly discussed in the provided papers. Nonetheless, the second paper's analysis of a related compound's crystal structure and Hirshfeld surface analysis suggests that similar chromene derivatives may exhibit specific supramolecular interactions, such as hydrogen bonding and π-π interactions, which could influence their physical properties and solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science ApplicationsA study by Proença and Costa (2008) demonstrated an eco-friendly synthesis approach for 2-imino and 2-oxo-2H-chromene-3-carboxamides, showcasing the atom economy and environmental benefits of synthesizing chromene derivatives, which could be relevant for the synthesis of the specified compound (Proença & Costa, 2008). This method's efficiency and sustainability suggest potential for the eco-friendly synthesis of "6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide."

Photoreactive Polymer Development

Nechifor (2009) explored the synthesis and properties of aromatic polyamides with coumarin chromophores, revealing how the integration of chromene derivatives into polymers can influence their solubility, thermal properties, and photoreactivity (Nechifor, 2009). This research underlines the potential for using specific chromene derivatives in the development of novel materials with desirable optical and thermal properties.

Fluorescent Chemosensors

Bekhradnia et al. (2016) reported the creation of a novel fluorescent chemosensor for Cu(II) ions, employing a nitro-3-carboxamide coumarin derivative. The fluorescence properties of such compounds, including the ability to selectively detect metal ions, suggest that "6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide" could be explored for similar sensor applications (Bekhradnia et al., 2016).

Advanced Material Properties

Further, the work by Nechifor (2009) on novel poly(coumarin-amide)s outlines the synthesis and characterization of heteroaromatic polyamides containing photosensitive coumarin groups. These materials demonstrated promising solubility in polar solvents, high thermal stability, and film-forming capabilities, indicating the potential for "6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide" in creating advanced materials with specific functional properties (Nechifor, 2009).

Zukünftige Richtungen

The future directions for research on “6,8-dichloro-2-oxo-N-phenethyl-2H-chromene-3-carboxamide” and related compounds may involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. The development of potent leads of chromene analogs for their promising biological activities could be a potential area of focus .

Eigenschaften

IUPAC Name |

6,8-dichloro-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO3/c19-13-8-12-9-14(18(23)24-16(12)15(20)10-13)17(22)21-7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCJAHCFYKSESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519131.png)

![N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2519133.png)

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2519138.png)

![3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2519139.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519145.png)

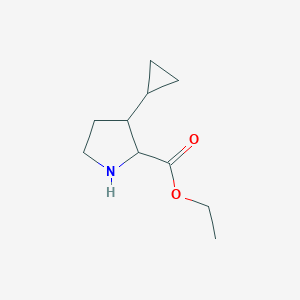

![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)

![(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519147.png)

![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)

![2-(4-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2519152.png)